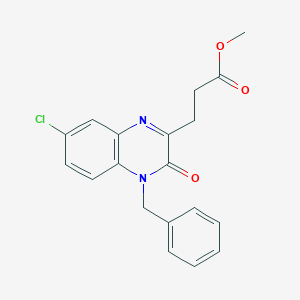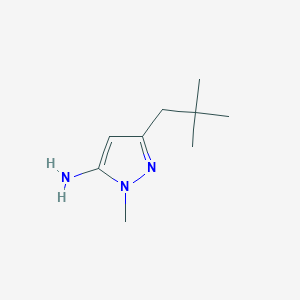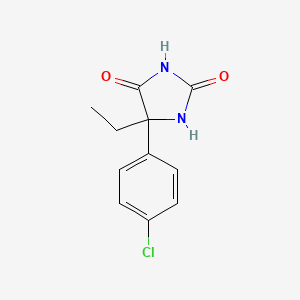
methyl 3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
Übersicht
Beschreibung
Methyl 3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is a synthetic compound that has been studied for its potential applications in science and medicine. This compound, which is also known as Methyl 3-(4-Bz-7-Cl-3-oxo-3,4-DHQX-2-yl)propanoate, has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. In
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-Bz-7-Cl-3-oxo-3,4-DHQX-2-yl)propanoate has been studied for its potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including antimalarial agents and other drugs. It has also been used in the synthesis of a variety of polymers, including polyurethanes, polycarbonates, and polyesters. Additionally, it has been used as a catalyst in the synthesis of a variety of organic compounds, including alkanes and alkenes.
Wirkmechanismus
Methyl 3-(4-Bz-7-Cl-3-oxo-3,4-DHQX-2-yl)propanoate acts as a proton acceptor and electron donor. The compound can form strong hydrogen bonds with the substrate, allowing it to act as both a proton acceptor and electron donor. This allows the compound to catalyze a variety of reactions, including the formation of new bonds and the breaking of existing bonds.
Biochemical and Physiological Effects
Methyl 3-(4-Bz-7-Cl-3-oxo-3,4-DHQX-2-yl)propanoate has been studied for its potential biochemical and physiological effects. Studies have shown that the compound can act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 can have anti-inflammatory and analgesic effects. Additionally, the compound has been shown to have antioxidant and anti-angiogenic properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-(4-Bz-7-Cl-3-oxo-3,4-DHQX-2-yl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. Additionally, it can be used as a catalyst in a variety of reactions, allowing for the synthesis of a variety of compounds. However, the compound is toxic and should be handled with care. Additionally, it is not soluble in water, making it difficult to use in certain experiments.
Zukünftige Richtungen
Methyl 3-(4-Bz-7-Cl-3-oxo-3,4-DHQX-2-yl)propanoate has a number of potential future applications. It may be useful in the development of new drugs and polymers, as well as in the synthesis of a variety of organic compounds. Additionally, it may be useful in the development of new catalysts for a variety of chemical reactions. Additionally, further research is needed to explore the compound’s potential biochemical and physiological effects.
Synthesemethoden
Methyl 3-(4-Bz-7-Cl-3-oxo-3,4-DHQX-2-yl)propanoate can be produced through a multi-step synthesis process. The first step involves the reaction of 4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl chloride and methylmagnesium bromide in THF (tetrahydrofuran) to produce the desired compound. The second step involves the reaction of the methyl 3-(4-Bz-7-Cl-3-oxo-3,4-DHQX-2-yl)propanoate with an aqueous solution of sodium hydroxide to produce the desired product.
Eigenschaften
IUPAC Name |
methyl 3-(4-benzyl-7-chloro-3-oxoquinoxalin-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-25-18(23)10-8-15-19(24)22(12-13-5-3-2-4-6-13)17-9-7-14(20)11-16(17)21-15/h2-7,9,11H,8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBLZBWPLSSLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144825 | |
| Record name | Methyl 7-chloro-3,4-dihydro-3-oxo-4-(phenylmethyl)-2-quinoxalinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24840096 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 3-(4-benzyl-7-chloro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | |
CAS RN |
568544-00-3 | |
| Record name | Methyl 7-chloro-3,4-dihydro-3-oxo-4-(phenylmethyl)-2-quinoxalinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568544-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-chloro-3,4-dihydro-3-oxo-4-(phenylmethyl)-2-quinoxalinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{4-[2-(aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B6143477.png)
![4-[5-methyl-2-(propan-2-yl)phenoxymethyl]benzohydrazide](/img/structure/B6143485.png)
![4-ethoxy-N-[2-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B6143486.png)
![potassium [4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B6143491.png)



![6-amino-1-butyl-5-[(2-methylpropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6143509.png)
![(2S)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6143514.png)


